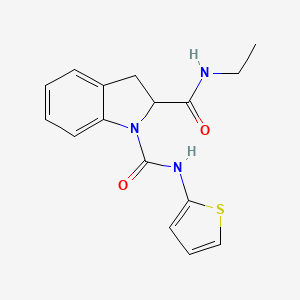

N2-乙基-N1-(噻吩-2-基)吲哚-1,2-二羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

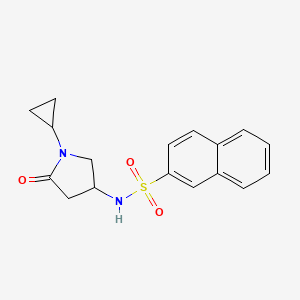

Indoles and thiophenes are significant types of heterocycles. They are found in various natural products and drugs . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of indole and thiophene derivatives has attracted the attention of the chemical community . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Thiophene contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Indole and thiophene derivatives are utilized in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . Thiophene derivatives show a variety of properties and applications .科学研究应用

Fungicidal Activity in Agriculture

This compound has shown significant potential as a fungicide. Research indicates that derivatives of this compound exhibit excellent fungicidal activities against various plant pathogens, such as cucumber downy mildew (Pseudoperonospora cubensis). These derivatives have demonstrated higher efficacy compared to some commercial fungicides, making them promising candidates for agricultural applications .

Antimicrobial Properties

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance .

Pharmaceutical Development

The compound’s structure, which includes both nitrogen and sulfur heterocycles, makes it a valuable scaffold for pharmaceutical research. It can be used as a starting point for the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases. Its unique chemical properties allow for modifications that can enhance its biological activity and specificity .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties. For instance, its incorporation into polymers can enhance their thermal stability and mechanical strength. This makes it useful in creating advanced materials for industrial applications .

Catalysis

The compound’s structure allows it to act as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable in organic synthesis and industrial chemistry. Researchers are exploring its use in catalyzing reactions that are crucial for the production of fine chemicals and pharmaceuticals .

Environmental Applications

Due to its chemical stability and reactivity, N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide can be used in environmental applications, such as the degradation of pollutants. It can be employed in processes aimed at breaking down harmful substances in the environment, contributing to pollution control and environmental protection .

These applications highlight the versatility and potential of N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Antimicrobial Activity Pharmaceutical Applications of Heterocyclic Compounds Advanced Materials Research Catalysis in Organic Synthesis Environmental Applications of Chemical Compounds

作用机制

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Similarly, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives are promising future directions .

属性

IUPAC Name |

2-N-ethyl-1-N-thiophen-2-yl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-17-15(20)13-10-11-6-3-4-7-12(11)19(13)16(21)18-14-8-5-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKSRXMUDHOKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841103.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2841104.png)

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)

![N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2841109.png)

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2841117.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)